4,4'-Methylenebis(2-nitroaniline)

説明

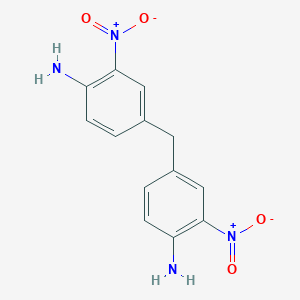

4,4'-Methylenebis(2-nitroaniline) is an aromatic diamine compound characterized by a methylene bridge linking two 2-nitroaniline groups. Its molecular formula is C₁₃H₁₀N₄O₄, with a molecular weight of 286.25 g/mol. The nitro (-NO₂) substituents on the benzene rings confer unique electronic and steric properties, influencing its reactivity, solubility, and applications.

特性

IUPAC Name |

4-[(4-amino-3-nitrophenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLPZRZKWVPCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169895 | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17474-44-1 | |

| Record name | 4,4′-Methylenebis[2-nitrobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17474-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017474441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17474-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2-nitroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-NITROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV43SY8L8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Nitration of 4,4'-Methylenebisaniline

A theoretical route involves nitrating 4,4'-methylenebisaniline, though this method faces regiochemical challenges. Nitration typically targets the para position relative to the amine group, but steric and electronic effects from the methylene bridge may alter selectivity. In analogous systems, such as the nitration of 3,4-dichloroacetanilide, sulfuric acid strength (100–107% w/w) and temperature (0–25°C) critically influence regioselectivity. For 4,4'-methylenebisaniline, nitration would likely require a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled conditions to favor 2-nitro substitution.

Protective Group Strategies

To mitigate over-nitration, protective groups such as acetanilide are employed. For example, 4-methylaniline is acetylated using acetic anhydride before nitration, yielding 2-nitro-4-methylacetanilide, which is hydrolyzed to the target nitroaniline. Applying this to 4,4'-methylenebisaniline would require acetylation of both amine groups, followed by nitration and deprotection. However, steric hindrance from the methylene bridge may reduce acetylation efficiency, necessitating excess acetic anhydride and prolonged reaction times.

Methylene Bridge Formation via Dimethylsulfoxide-Mediated Coupling

Reaction Mechanism and Conditions

A validated method for methylenebis-anilines involves reacting aromatic amine hydrochlorides with dimethylsulfoxide (DMSO). For 2-nitroaniline derivatives, the hydrochloride salt is suspended in a solvent (e.g., diethyl carbonate or toluene) and heated to 100–150°C. DMSO acts as both a methylene donor and oxidizer, facilitating coupling.

Example Protocol

-

Reactants : 2-nitroaniline hydrochloride (1 mole), DMSO (1–10 moles), solvent (e.g., diethyl carbonate).

-

Conditions : 100–150°C under nitrogen, 2–5 hours.

-

Workup : Cooling, filtration, and washing to isolate the product.

This method achieves yields >95% for alkyl-substituted anilines, though nitro groups may reduce reactivity due to electron-withdrawing effects.

Optimization Challenges

-

Solvent Choice : Polar aprotic solvents like DMSO improve solubility but may complicate purification.

-

Temperature Control : Excessive heat (>150°C) risks decomposition of nitro groups.

-

Stoichiometry : A DMSO-to-amine ratio of 1:1 minimizes side products while ensuring complete conversion.

Stepwise Synthesis via Nitroaniline Intermediate Coupling

Synthesis of 2-Nitroaniline Derivatives

2-Nitroaniline precursors are synthesized via nitration of aniline derivatives. For example, 4-methylaniline undergoes acetylation with acetic anhydride, followed by nitration using HNO₃/H₂SO₄ at 0–5°C to yield 2-nitro-4-methylacetanilide, which is hydrolyzed under acidic conditions.

Key Data

Methylene Bridge Formation

Coupling two 2-nitroaniline molecules requires activating the amine groups. In a method adapted from US4289906A, 2-nitroaniline hydrochloride reacts with DMSO in diethyl carbonate at 125°C, forming 4,4'-methylenebis(2-nitroaniline).

Reaction Parameters

-

Molar Ratio : 1:10 (amine hydrochloride:DMSO).

-

Time : 2.5 hours.

Regioselective Nitration Post-Coupling

Nitration of 4,4'-Methylenebisaniline

Nitrating pre-coupled 4,4'-methylenebisaniline could streamline synthesis but faces regiochemical hurdles. In a related process for 2-nitro-4,5-dichloroacetanilide, nitration with 98% HNO₃ at 3°C achieves 95% regioselectivity for the 2-nitro isomer. Applying similar conditions to 4,4'-methylenebisaniline may require:

Limitations

-

Electronic Effects : The methylene bridge’s electron-donating nature may direct nitration to undesired positions.

-

Side Reactions : Over-nitration or oxidation of the methylene bridge could occur under harsh conditions.

Comparative Analysis of Methods

*Estimated from analogous reactions.

化学反応の分析

Types of Reactions

4,4’-Methylenebis(2-nitroaniline) undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Reduction: 4,4’-Methylenebis(2-aminobenzene).

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Nitro or sulfonic acid derivatives of the aromatic rings.

科学的研究の応用

Overview

4,4'-Methylenebis(2-nitroaniline) is characterized by its yellow crystalline solid form and the molecular formula . The compound is primarily recognized for its stability and unique chemical properties, making it valuable in numerous applications.

Chemistry

- Intermediate in Dye Synthesis : The compound is extensively used as an intermediate in the synthesis of various dyes and pigments. Its structure allows for the formation of reactive dyes that exhibit excellent fastness properties on different textiles, including silk, wool, and cotton .

- Synthesis of Monoazo Reactive Dyes : Research has shown that 4,4'-Methylenebis(2-nitroaniline) can be utilized to synthesize monoazo reactive dyes. These dyes demonstrate moderate to very good fastness properties when applied to fibers .

| Dye Type | Fastness Properties |

|---|---|

| Monoazo Reactive Dyes | Moderate to Very Good |

Biology

- Biological Assays : The compound has been investigated for potential use in biological assays due to its ability to interact with various biological molecules. Its nitro groups can undergo reduction to amino groups, which may enhance its reactivity in biological systems .

- Staining Agent : 4,4'-Methylenebis(2-nitroaniline) has been explored as a staining agent in histological studies. Its ability to bind selectively to certain cellular components makes it useful for visualizing structures under a microscope.

Industrial Applications

- Production of Polyamide Fibers : The compound is widely used in the production of polyamide fibers, where it serves as a dyeing agent. The resulting fibers exhibit desirable properties such as strength and durability .

- Dyeing Various Materials : In addition to polyamide fibers, 4,4'-Methylenebis(2-nitroaniline) is employed as a dye for various other materials, including plastics and paper products.

Case Study 1: Synthesis and Application of Dyes

In a study conducted by Patel et al., various monoazo reactive dyes were synthesized using 4,4'-Methylenebis(2-nitroaniline). The dyes were tested on silk, wool, and cotton fabrics. Results indicated that the dyed fabrics exhibited very good light fastness and excellent washing and rubbing fastness properties .

A study evaluated the potential biological activity of derivatives of 4,4'-Methylenebis(2-nitroaniline). The reduction of nitro groups was found to enhance the compound's interaction with biological targets, suggesting its potential use in medicinal chemistry despite toxicity concerns associated with its parent compound .

Safety Considerations

While 4,4'-Methylenebis(2-nitroaniline) shows promise in various applications, it is essential to consider safety protocols due to its hazardous nature. Precautionary measures must be adhered to during handling and application processes.

作用機序

The mechanism of action of 4,4’-Methylenebis(2-nitroaniline) involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates, which can interact with proteins and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potent agent in inducing oxidative stress in cells[5][5].

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of 4,4'-Methylenebis(2-nitroaniline) with MBOCA and MDA:

*Inferred from nitro group reactivity; nitroaromatics often decompose explosively at high temperatures.

Key Observations :

- Electron Effects : The nitro group in 4,4'-Methylenebis(2-nitroaniline) is more electron-withdrawing than the chloro group in MBOCA, reducing electron density on the aromatic ring. This likely decreases basicity compared to MDA, which has electron-donating -NH₂ groups .

- Thermal Behavior : Both nitro and chloro derivatives exhibit thermal instability above 200°C, but nitro compounds may pose higher explosion risks due to nitro group decomposition .

Toxicity and Regulatory Status

Key Observations :

- Exposure Risks : Unlike MBOCA, which has well-documented workplace exposure controls , the nitro derivative lacks established safety guidelines, necessitating caution in handling.

生物活性

4,4'-Methylenebis(2-nitroaniline) (MBNA) is a nitroaniline derivative that has garnered attention for its potential biological activities. This compound, characterized by its two nitro groups and an aniline structure linked by a methylene bridge, exhibits various biological interactions that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C13H12N4O4

- Molecular Weight : 288.26 g/mol

The presence of nitro groups significantly influences the compound's reactivity and biological activity. These groups can undergo reduction to form amino groups, which can interact with various biological macromolecules such as proteins and nucleic acids, potentially leading to mutagenic effects .

The biological activity of MBNA primarily stems from its ability to participate in redox reactions and interact with cellular components. The nitro groups can be reduced to amino groups, which may lead to the formation of reactive intermediates capable of damaging DNA and other biomolecules . This mechanism is crucial in understanding the mutagenic potential of MBNA.

Mutagenicity

Research indicates that MBNA exhibits mutagenic properties in bacterial assays. Notably, it has shown mutagenicity in strains TA100 and TA98 both with and without metabolic activation by rat liver S9, suggesting direct DNA interaction . This characteristic distinguishes it from many benzidine analogs that require metabolic activation for mutagenicity.

Antibacterial Activity

MBNA has been evaluated for its antibacterial properties. Studies suggest that compounds with nitro groups can enhance antibacterial activity through improved membrane interaction and lipophilicity . While specific data on MBNA's antibacterial efficacy is limited, similar nitro compounds have demonstrated significant activity against various bacterial strains.

Antitumor Potential

The compound's structure suggests potential antitumor activity. Nitroaromatic compounds have been explored for their ability to inhibit tumor growth through mechanisms involving DNA intercalation and oxidative stress induction . Further research is required to elucidate the specific pathways through which MBNA may exert antitumor effects.

Toxicological Profile

The toxicological profile of MBNA raises concerns due to its potential harmful effects upon exposure. It may cause acute toxicity through inhalation, ingestion, or skin absorption, producing toxic fumes upon decomposition . Understanding the toxicity mechanisms is essential for assessing safety in industrial applications.

Case Studies and Research Findings

- Study on Mutagenicity : A study highlighted that MBNA was unique among its analogs for exhibiting direct mutagenic activity without requiring metabolic activation. This finding emphasizes the need for further investigation into its genetic impact and underlying mechanisms .

- Antibacterial Evaluation : In a comparative study involving nitro compounds, derivatives similar to MBNA showed varying degrees of antibacterial activity, indicating the importance of structural features in determining efficacy .

Data Summary Table

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Detection Limit | Specificity | Reference |

|---|---|---|---|

| GC-ECD (with TLC) | 1 µg/L | High | |

| GC-MS (direct) | 5 µg/L | Moderate |

Basic: What are the current carcinogenicity classifications for MBOCA, and how are they determined?

Answer :

MBOCA is classified as:

- IARC Group 2A : "Probably carcinogenic to humans" based on sufficient animal evidence (e.g., bladder tumors in rats) but inadequate human data .

- NTP Group 1 : "Carcinogenic to humans" due to mechanistic evidence of DNA adduct formation and genotoxicity in human cell lines .

Methodological Note : Classifications rely on:

- Animal Studies : Chronic exposure models (e.g., 2-year rodent bioassays) with histopathological analysis .

- Mechanistic Data : In vitro assays (Ames test, comet assay) to confirm mutagenicity .

Advanced: How can researchers resolve contradictions between IARC and NTP carcinogenicity classifications?

Answer :

The discrepancy arises from differing weight given to human epidemiological data versus mechanistic evidence :

Q. Recommended Study Design :

Cohort Studies : Track occupational workers (e.g., polyurethane industry) with urinary MBOCA monitoring .

Biomarker Analysis : Measure DNA adducts (e.g., MBOCA-hemoglobin adducts) to establish exposure-cancer links .

Cross-Species Mechanistic Studies : Compare metabolic activation pathways (e.g., cytochrome P450 isoforms) in human vs. rodent models .

Advanced: What experimental designs are optimal for elucidating MBOCA's metabolic pathways?

Answer :

MBOCA undergoes hepatic metabolism to reactive intermediates. Key methodologies include:

- Isotopic Labeling : Use C-labeled MBOCA in rodent models to track metabolites via liquid scintillation counting .

- In Vitro Systems : Human liver microsomes or hepatocytes to identify phase I/II enzymes involved (e.g., CYP1A2, glutathione transferases) .

- Mass Spectrometry Imaging : Localize metabolites in target tissues (e.g., bladder epithelium) .

Q. Table 2: Key Metabolic Pathways

| Pathway | Enzymes Involved | Reactive Metabolite |

|---|---|---|

| N-hydroxylation | CYP1A2 | N-hydroxy-MBOCA |

| Glucuronidation | UGT1A1 | MBOCA-glucuronide |

Advanced: How should researchers design long-term studies to assess low-dose MBOCA exposure?

Q. Answer :

- Dose-Response Models : Use benchmark dose (BMD) modeling with fractional excretion of urinary MBOCA as a biomarker .

- Cross-Sectional vs. Longitudinal : Prioritize longitudinal designs to account for latency in cancer development (e.g., 10–20 year follow-up) .

- Control for Confounders : Adjust for smoking, co-exposure to aromatic amines, and genetic polymorphisms (e.g., NAT2 acetylator status) .

Basic: What safety protocols are critical when handling MBOCA in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, respirators (NIOSH-approved), and fume hoods to prevent dermal/inhalation exposure .

- Decontamination : Use 10% sodium hydroxide for surface cleaning to hydrolyze residual MBOCA .

- Biological Monitoring : Mandatory urinary MBOCA testing for lab personnel every 3 months .

Advanced: What in vitro models best replicate MBOCA-induced genotoxicity?

Q. Answer :

- 3D Organoid Cultures : Human bladder organoids to study urothelial cell transformation .

- Co-Culture Systems : Liver-bioreactor models paired with bladder cells to simulate metabolic activation and target tissue effects .

- High-Throughput Screening : Use Tox21 libraries to identify synergistic carcinogens (e.g., benzidine derivatives) .

Key Data Contradictions and Research Gaps

- Human vs. Animal Carcinogenicity : No epidemiological studies conclusively link MBOCA to human cancer, despite animal evidence .

- Metabolic Saturation : Nonlinear kinetics at high doses may skew rodent-to-human risk extrapolation .

For further methodology, consult ATSDR's toxicological profile and IARC Monograph 57 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。